Monoacetyldapsone Monoacetyldapsone
Brand Name: Vulcanchem
CAS No.: 565-20-8
VCID: VC0194098
InChI: InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol

Monoacetyldapsone

CAS No.: 565-20-8

VCID: VC0194098

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Monoacetyldapsone - 565-20-8

Description

Monoacetyldapsone is a secondary carboxamide that results from the acetylation of one of the amino groups of dapsone . Dapsone, also known as 4,4'-sulfonyldianiline (SDA) or diaminodiphenyl sulfone (DDS), is an antibiotic commonly used with rifampicin and clofazimine to treat leprosy . It serves as a second-line medication for preventing pneumocystis pneumonia and toxoplasmosis in individuals with poor immune function . Dapsone also has applications for acne, dermatitis herpetiformis, and various other skin conditions and can be administered topically or orally .

Dapsone inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthase, which inhibits nucleic acid synthesis . It also possesses anti-inflammatory properties, inhibiting the myeloperoxidase-H2O2-halide-mediated cytotoxic system in polymorphonucleocytes . Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract and is distributed throughout total body water, with a tendency to be retained in skin and muscle, especially in the liver and kidney .

A similar derivative of Dapsone is Promin, which is more soluble . Dapsone itself is a sulfone drug used to treat acne vulgaris, Hansen's disease, and dermatitis herpetiformis . It is also used with pyrimethamine in the treatment of malaria .

CAS No. 565-20-8
Product Name Monoacetyldapsone
Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
IUPAC Name N-[4-(4-aminophenyl)sulfonylphenyl]acetamide
Standard InChI InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
Standard InChIKey WDOCBIHNYYQINH-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Appearance Off-White to Pale Beige Solid
Purity > 95%
Synonyms 4-acetamido-phenyl-4'-aminophenyl sulfone
acetyldapsone
MADDS
monoacetyl-diaminodiphenylsulfone
monoacetyldapsone
PubChem Compound 11257
Last Modified Aug 15 2023

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